molecular formula C9H12N2O2 B13467289 3-(6-Aminopyridin-3-yl)butanoic acid

3-(6-Aminopyridin-3-yl)butanoic acid

Cat. No.: B13467289
M. Wt: 180.20 g/mol
InChI Key: LAHCQTVDLHSMTR-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) and Butanoic Acid Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a structural component of many pharmaceuticals and natural products. researchgate.netrsc.org Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which often plays a crucial role in the interaction of these molecules with biological targets. rsc.org

On the other hand, butanoic acid, also known as butyric acid, is a short-chain fatty acid. Its derivatives are also of significant interest in medicinal chemistry, with studies pointing to their potential as therapeutic agents. researchgate.netgoogle.com The carboxylic acid group of butanoic acid provides a key functional handle for forming various chemical linkages and can participate in hydrogen bonding, influencing the molecule's solubility and binding characteristics.

The compound 3-(6-Aminopyridin-3-yl)butanoic acid can therefore be viewed as a hybrid molecule that marries the key features of both pyridine and butanoic acid chemistries. The aminopyridine portion provides a rigid, aromatic scaffold with specific electronic properties, while the butanoic acid side chain introduces flexibility and a carboxylic acid functional group.

Overview of Structural Motifs and Their Academic Significance

The primary structural motifs within this compound are the 6-aminopyridine core and the 3-butanoic acid substituent.

The 6-aminopyridine moiety is a well-established pharmacophore in drug discovery. The presence of an amino group on the pyridine ring significantly influences its electronic properties and reactivity. Aminopyridines are known to serve as versatile building blocks in the synthesis of more complex molecules. bldpharm.commdpi.com Their ability to engage in various biological interactions has led to their incorporation into a multitude of drug candidates. bldpharm.com

The 3-butanoic acid side chain, attached at the 3-position of the pyridine ring, introduces a chiral center at its own 3-position (the carbon atom to which the pyridine ring is attached). This has implications for its interaction with chiral biological environments. The carboxylic acid group is a key polar functional group that can participate in ionic interactions and hydrogen bonding, which are critical for molecular recognition at biological targets.

The academic significance of combining these motifs lies in the potential for creating novel molecules with unique physicochemical and biological properties. The spatial arrangement of the aromatic ring, the basic amino group, and the acidic carboxylic acid group within a single molecule presents a compelling scaffold for exploring new chemical space.

Rationale for Comprehensive Investigation of this compound

The rationale for a thorough investigation of this compound stems from several key considerations. Firstly, the established biological importance of both aminopyridines and butanoic acid derivatives suggests that their combination could lead to compounds with interesting pharmacological profiles.

Secondly, the presence of multiple functional groups (amino, carboxylic acid, and the pyridine nitrogen) offers numerous points for chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Furthermore, research into structurally related compounds provides a strong impetus for studying this specific molecule. For instance, a 2024 study published in Bioorganic Chemistry detailed the design, synthesis, and potent antitumor activities of a series of 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives. These compounds, which share the same "3-(6-aminopyridin-3-yl)" core, were found to induce cell cycle arrest and apoptosis in cancer cells. This finding strongly suggests that the 3-(6-aminopyridin-3-yl) scaffold is a promising starting point for the development of new therapeutic agents. A comprehensive investigation of this compound would, therefore, contribute valuable knowledge to this emerging area of research.

Below is a data table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 792176-42-2
Molecular Formula C9H12N2O2
Molecular Weight 180.21 g/mol

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-(6-aminopyridin-3-yl)butanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6(4-9(12)13)7-2-3-8(10)11-5-7/h2-3,5-6H,4H2,1H3,(H2,10,11)(H,12,13)

InChI Key

LAHCQTVDLHSMTR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CN=C(C=C1)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 6 Aminopyridin 3 Yl Butanoic Acid

Established and Novel Synthetic Routes

The construction of 3-(6-aminopyridin-3-yl)butanoic acid can be envisioned through several convergent synthetic pathways, starting from readily available pyridine (B92270) precursors.

Conventional Multistep Synthetic Strategies

A logical and conventional approach to synthesize this compound involves the construction of the butanoic acid side chain on a pre-functionalized aminopyridine ring. A feasible strategy would commence with a C-C bond-forming reaction, followed by reduction.

One such proposed synthesis could start from 6-aminopyridine-3-carbaldehyde. The aldehyde functionality provides a handle for chain extension. The Horner-Wadsworth-Emmons reaction is a widely used method to form alkenes with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgnrochemistry.comtcichemicals.comyoutube.com This reaction involves the condensation of an aldehyde with a phosphonate (B1237965) ylide. In this context, 6-aminopyridine-3-carbaldehyde could be reacted with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base to yield ethyl (E)-3-(6-aminopyridin-3-yl)acrylate.

The subsequent step would be the introduction of the methyl group at the β-position of the acrylate (B77674). This can be achieved through a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netnih.govgoogle.com The use of an organocuprate reagent, such as lithium dimethylcuprate, is a standard method for this transformation. This would be followed by hydrolysis of the resulting ester to afford the target carboxylic acid.

An alternative, and perhaps more direct, approach to the butanoic acid side chain involves a Wittig-type reaction with a different ylide. For instance, the reaction of 6-aminopyridine-3-carbaldehyde with the ylide derived from ethyl 2-(triphenylphosphoranylidene)propanoate could potentially form the α,β-unsaturated ester with the desired carbon skeleton in a single step.

The final step in these sequences would be the reduction of the carbon-carbon double bond of the acrylate intermediate. Catalytic hydrogenation is a common and efficient method for this purpose. researchgate.netasianpubs.orgresearchgate.net Using a catalyst such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere would saturate the double bond to give the corresponding butanoate ester. youtube.com Subsequent hydrolysis of the ester group would then yield this compound.

A summary of a plausible multistep synthesis is presented in the table below:

Step Reaction Reactants Product
1Horner-Wadsworth-Emmons Reaction6-Aminopyridine-3-carbaldehyde, Triethyl phosphonoacetate, Base (e.g., NaH)Ethyl (E)-3-(6-aminopyridin-3-yl)acrylate
2Conjugate AdditionEthyl (E)-3-(6-aminopyridin-3-yl)acrylate, Lithium dimethylcuprateEthyl 3-(6-aminopyridin-3-yl)butanoate
3Ester HydrolysisEthyl 3-(6-aminopyridin-3-yl)butanoate, Aqueous base (e.g., NaOH) followed by acidificationThis compound
Alternative Step 2 & 3Catalytic Hydrogenation and HydrolysisEthyl (E)-3-(6-aminopyridin-3-yl)acrylate, H₂, Catalyst (e.g., Pd/C), followed by hydrolysisThis compound

One-Pot and Cascade Reactions

While specific one-pot or cascade reactions for the synthesis of this compound are not documented, the principles of such efficient synthetic strategies could be applied. A hypothetical one-pot reaction could involve the in-situ formation of a reactive intermediate that undergoes sequential transformations. For instance, a tandem Michael addition-hydrolysis sequence could potentially be developed.

Enantioselective Synthesis Approaches

The development of an enantioselective synthesis of this compound is of significant interest, as the stereochemistry of such compounds can be crucial for their biological activity. A key strategy for achieving enantioselectivity is through asymmetric hydrogenation of a prochiral precursor, such as (E)-3-(6-aminopyridin-3-yl)but-2-enoic acid.

The asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a well-established method for the synthesis of chiral carboxylic acids. capes.gov.brrsc.orgacs.org This transformation can be catalyzed by chiral transition metal complexes, typically rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands. The choice of ligand is critical for achieving high enantioselectivity. A variety of chiral ligands, such as those based on the BINAP or DuanPhos scaffolds, have been successfully employed for the asymmetric hydrogenation of 3-aryl-3-butenoic acids, which are structurally analogous to the precursor of the target molecule. capes.gov.br

The general approach for an enantioselective synthesis would involve the preparation of the prochiral unsaturated acid followed by the key asymmetric hydrogenation step.

Step Reaction Reactants Catalyst/Reagent Product
1Synthesis of Prochiral Precursor(As described in 2.1.1)-(E)-3-(6-Aminopyridin-3-yl)but-2-enoic acid
2Asymmetric Hydrogenation(E)-3-(6-Aminopyridin-3-yl)but-2-enoic acid, H₂Chiral Rhodium or Ruthenium catalyst (e.g., [Rh(COD)₂(DuanPhos)]BF₄)Enantiomerically enriched this compound

Catalyst-Assisted Synthesis Methods

Catalyst-assisted methods, particularly palladium-catalyzed cross-coupling reactions, offer a powerful tool for the construction of the carbon skeleton of this compound. nih.govnih.govmdpi.com A plausible approach would involve the coupling of a halo-aminopyridine with a suitable butanoic acid-containing building block.

For example, a Suzuki-Miyaura coupling reaction could be employed to couple 5-bromo-2-aminopyridine with a boronic acid derivative of butanoic acid. Alternatively, a Negishi coupling could be utilized, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.

A general scheme for a catalyst-assisted synthesis is outlined below:

Reaction Type Pyridine Substrate Coupling Partner Catalyst System Product
Suzuki-Miyaura Coupling5-Bromo-2-aminopyridine3-(dihydroxyboryl)butanoic acid derivativePd catalyst (e.g., Pd(PPh₃)₄), BaseThis compound derivative
Heck Coupling5-Bromo-2-aminopyridineEthyl but-3-enoatePd catalyst, BaseEthyl 3-(6-aminopyridin-3-yl)but-2-enoate

Functional Group Interconversions and Derivatization

Once this compound is synthesized, its functional groups can be further modified to generate a variety of derivatives.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be readily converted into other functionalities, such as esters and amides.

Esterification: The esterification of this compound can be achieved through several standard methods. google.comresearchgate.netmedcraveonline.com A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with an alcohol.

Amidation: The formation of amides from this compound can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent. mdpi.com A wide range of coupling agents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). These reagents facilitate the formation of an amide bond by activating the carboxylic acid group.

The following table summarizes common derivatization reactions of the carboxylic acid moiety:

Reaction Reagents Product
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄)Methyl/Ethyl 3-(6-aminopyridin-3-yl)butanoate
AmidationAmine (e.g., Ammonia, primary/secondary amine), Coupling agent (e.g., EDC, HOBt)3-(6-Aminopyridin-3-yl)butanamide derivative

Transformations of the Aminopyridine Nucleus

The aminopyridine nucleus of this compound offers several avenues for chemical modification. The primary amino group can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

One of the most common reactions of the amino group is acylation . This can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions typically proceed under mild conditions to afford the corresponding amides. For instance, reaction with acetyl chloride would yield N-(5-(3-carboxy-1-methylpropyl)pyridin-2-yl)acetamide.

Another important transformation is alkylation , which can be performed using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Protective group strategies may be employed to achieve selective mono-alkylation.

The amino group can also be a directing group in electrophilic aromatic substitution reactions. The pyridine ring itself is generally electron-deficient and thus deactivated towards electrophilic attack. However, the strongly activating amino group can facilitate substitution at the positions ortho and para to it. In the case of 2-aminopyridine (B139424), electrophilic substitution typically occurs at the 3- and 5-positions. Given that the 3-position is already substituted in the target molecule, electrophilic attack would be directed to the 5-position.

Furthermore, the amino group can be converted to other functional groups via diazotization . Treatment with nitrous acid can generate a diazonium salt, which is a versatile intermediate. This diazonium salt can then be subjected to various nucleophilic substitution reactions, such as the Sandmeyer reaction, to introduce a wide range of functionalities, including halogens, cyano, and hydroxyl groups.

Below is an illustrative table of potential transformations of the aminopyridine nucleus, based on known reactions of 2-aminopyridine derivatives.

TransformationReagents and ConditionsPotential ProductNotes
AcylationAcetyl chloride, pyridine, 0 °C to rtN-(5-(3-carboxy-1-methylpropyl)pyridin-2-yl)acetamideHigh-yielding and generally clean reaction.
Sulfonylationp-Toluenesulfonyl chloride, triethylamine, CH2Cl2N-(5-(3-carboxy-1-methylpropyl)pyridin-2-yl)-4-methylbenzenesulfonamideForms a stable sulfonamide.
Diazotization and Halogenation (Sandmeyer)1. NaNO2, HCl, 0-5 °C2. CuBr3-(6-Bromopyridin-3-yl)butanoic acidDiazonium intermediate can be unstable.
N-Arylation (Buchwald-Hartwig)Aryl halide, Pd catalyst, ligand, base3-(6-(Arylamino)pyridin-3-yl)butanoic acidA powerful method for forming C-N bonds.

Note: The reactions and products in this table are illustrative and based on general reactivity patterns of aminopyridines. Specific experimental validation for this compound is not available in the cited literature.

Regioselective Functionalization Studies

Regioselective functionalization of the pyridine ring is a key challenge in the synthesis of specifically substituted derivatives. In this compound, the existing substituents—the amino group at C6 and the butanoic acid side chain at C3—govern the regioselectivity of further reactions.

As mentioned, the amino group is a strong activating group and directs electrophiles primarily to the 5-position. Halogenation, nitration, and sulfonation would be expected to occur at this position. The regioselectivity is driven by the ability of the amino group to stabilize the cationic intermediate (the sigma complex) through resonance.

For C-H functionalization , transition metal-catalyzed reactions offer powerful tools for regioselective bond formation. The nitrogen atom of the pyridine ring and the amino group can act as directing groups, guiding the catalyst to specific C-H bonds. For 2-aminopyridine derivatives, C-H activation at the 3-position is often observed. nih.gov However, with the 3-position already substituted, functionalization at other sites, such as C4 or C5, might be possible depending on the specific catalytic system employed. Directed ortho-metalation (DoM) is another strategy where a directing group guides the deprotonation of an adjacent C-H bond by a strong base, followed by quenching with an electrophile. The amino group itself, or a suitably modified form, could potentially direct lithiation to the C5 position.

The following table illustrates potential regioselective functionalization reactions on a 2-amino-5-substituted pyridine core, which serves as an analogue for the target compound.

Reaction TypeReagents and ConditionsExpected Major RegioisomerRationale
BrominationN-Bromosuccinimide, CCl4, reflux3-(6-Amino-5-bromopyridin-3-yl)butanoic acidThe amino group directs electrophilic substitution to the ortho position (C5).
NitrationHNO3, H2SO4, heat3-(6-Amino-5-nitropyridin-3-yl)butanoic acidStrong activation by the amino group overcomes the general deactivation of the pyridine ring.
Directed C-H ArylationAryl halide, Pd(OAc)2, ligand, oxidant3-(6-Amino-4-arylpyridin-3-yl)butanoic acidThe pyridine nitrogen can direct the C-H activation to the C4 position in some catalytic systems.

Note: The regioselectivity described is based on established principles of pyridine chemistry. The actual outcomes for this compound would require experimental verification.

Mechanistic Investigations of Key Synthetic Reactions

While specific mechanistic studies for the synthesis of this compound are not available, we can infer the mechanisms of plausible key synthetic steps based on well-established reaction pathways. A likely synthetic route would involve the formation of the C-C bond between the pyridine ring and the butanoic acid side chain, for which a Suzuki-Miyaura cross-coupling reaction is a prime candidate.

Reaction Pathway Elucidation

A plausible synthetic route to this compound could involve the Suzuki-Miyaura coupling of a 3-halopyridine derivative with a suitable organoboron reagent. For instance, the coupling of 2-amino-5-bromopyridine (B118841) with a boronic acid or ester derivative of butanoic acid.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main steps:

Oxidative Addition : A low-valent palladium(0) catalyst reacts with the aryl halide (e.g., 2-amino-5-bromopyridine) to form a palladium(II) intermediate.

Transmetalation : The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

The base plays a crucial role in activating the organoboron species and facilitating the transmetalation step. The choice of ligand on the palladium catalyst is also critical for the efficiency and scope of the reaction.

Transition State Analysis in Synthesis

The transition states of the key steps in the Suzuki-Miyaura coupling have been the subject of extensive computational and experimental studies.

In the oxidative addition step, the transition state is thought to involve the coordination of the palladium(0) catalyst to the carbon-halogen bond of the aryl halide. The reaction then proceeds through a three-centered transition state.

The transmetalation step is often the rate-determining step of the catalytic cycle. The mechanism of this step is complex and can vary depending on the specific reactants and conditions. One proposed pathway involves the formation of a boronate species by the reaction of the boronic acid with the base. This boronate then coordinates to the palladium center, and the organic group is transferred through a bridged transition state.

The reductive elimination step involves the formation of the new C-C bond and the release of the product from the palladium center. This step is typically facile and irreversible. The transition state involves the two organic ligands becoming cis- to each other on the palladium center before they are eliminated.

Understanding these mechanistic details is crucial for optimizing the reaction conditions to achieve high yields and selectivity in the synthesis of complex molecules like this compound.

Theoretical and Computational Investigations of 3 6 Aminopyridin 3 Yl Butanoic Acid

Quantum Chemical Studies

Quantum chemical studies use the principles of quantum mechanics to investigate molecules. These methods provide a detailed description of the electronic structure, which is fundamental to all chemical properties.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. ripublication.com This process involves calculating the molecule's ground state energy by modeling its electron density. ripublication.com The geometry optimization algorithm systematically alters the positions of the atoms, calculating the energy at each new configuration, until a minimum energy state is found. mdpi.comstackexchange.comumass.edu This lowest-energy structure represents the most stable conformation of the molecule. stackexchange.comresearchgate.net

For 3-(6-Aminopyridin-3-yl)butanoic acid, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311G, would be performed. derpharmachemica.com The output of this calculation provides precise values for bond lengths, bond angles, and dihedral angles that define the molecule's shape. researchgate.net Verifying that the calculation resulted in a true energy minimum is done by ensuring there are no imaginary vibrational frequencies.

Illustrative Optimized Geometry Parameters for this compound

ParameterAtoms InvolvedCalculated Value
Bond LengthC-C (in pyridine (B92270) ring)~1.39 Å
Bond LengthC-N (in pyridine ring)~1.34 Å
Bond LengthC=O (carboxyl group)~1.21 Å
Bond LengthC-O (carboxyl group)~1.35 Å
Bond AngleC-N-C (pyridine ring)~117°
Bond AngleO=C-O (carboxyl group)~125°
Dihedral AngleDefines the twist of the butanoic acid chain relative to the pyridine ringVaries based on conformation

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules. Actual values would be generated from a specific DFT computation.

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, MEP, Fukui Functions)

Once the geometry is optimized, DFT is used to calculate various electronic properties that describe the molecule's reactivity. researchgate.netjournalirjpac.comsemanticscholar.org

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. derpharmachemica.com A small energy gap suggests the molecule is more reactive. From these energies, global reactivity descriptors like hardness, chemical potential, and electrophilicity can be derived. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are prone to nucleophilic attack. derpharmachemica.comresearchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group, and positive potential around the amino and hydroxyl hydrogens.

Fukui Functions : These functions provide a more detailed, atom-specific measure of reactivity. derpharmachemica.com By analyzing the change in electron density when an electron is added or removed, Fukui functions identify which specific atoms within the molecule are most likely to act as electrophilic or nucleophilic centers. This allows for a precise prediction of the sites of reaction.

Illustrative Reactivity Descriptors for this compound

DescriptorSymbolFormulaTypical Value (eV)Interpretation
HOMO EnergyEHOMO--6.5Electron-donating ability
LUMO EnergyELUMO--1.2Electron-accepting ability
Energy GapΔEELUMO - EHOMO5.3Chemical reactivity/stability
Chemical Hardnessη(ELUMO - EHOMO) / 22.65Resistance to change in electron configuration
Electronegativityχ-(EHOMO + ELUMO) / 23.85Power to attract electrons
Electrophilicity Indexωχ² / (2η)2.80Propensity to accept electrons

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a Lewis structure. uni-muenchen.denumberanalytics.comnumberanalytics.com This method is invaluable for understanding the distribution of electron density and the nature of bonding within the molecule. numberanalytics.comresearchgate.net

Illustrative NBO E(2) Stabilization Energies for this compound

Donor NBO (Occupancy)Acceptor NBO (Occupancy)E(2) (kcal/mol)Type of Interaction
LP (1) N (Amino)π* (C-C in ring)~5.5n → π
π (C-C in ring)π (C-N in ring)~20.1π → π
LP (2) O (Carbonyl)σ (C-O)~2.8n → σ
σ (C-H)σ (C-C)~4.0σ → σ*

Note: The data in this table is illustrative. LP denotes a lone pair, and π and σ* denote antibonding orbitals.*

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational approach that correlates the structural features of molecules with their physicochemical properties. ontosight.aiontosight.aiwikipedia.org Instead of calculating a property from first principles, QSPR builds a statistical model based on a dataset of known compounds. ontosight.ainih.gov

To develop a QSPR model for a property of this compound (e.g., its solubility or octanol-water partition coefficient), one would first calculate a large number of molecular descriptors for it and a series of related compounds. researchgate.net These descriptors can be electronic, topological, or geometric. Using statistical methods like multiple linear regression or machine learning, a mathematical equation is derived that links these descriptors to the experimental property. ontosight.ai This validated model can then be used to predict the property for new or untested molecules, including the target compound, accelerating research and reducing the need for extensive experiments. nih.govresearchgate.net

Molecular Modeling and Simulation

While quantum studies focus on the static, minimum-energy state, molecular modeling and simulation techniques investigate the dynamic behavior of molecules over time.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) is a simulation technique that models the physical movements of atoms and molecules over a period of time. tandfonline.comwikipedia.org The simulation numerically solves Newton's equations of motion for the system, where the forces between atoms are calculated using a molecular mechanics force field. wikipedia.orgnih.gov This provides a trajectory that describes how the molecule's position and conformation evolve.

An MD simulation of this compound, typically in a simulated solvent like water, would reveal its conformational flexibility. numberanalytics.com The butanoic acid side chain can rotate and fold, and the simulation would show which conformations are most stable and how the molecule transitions between them. portlandpress.com Key analyses of the MD trajectory include:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable, plateauing RMSD value indicates that the simulation has reached equilibrium.

Radius of Gyration (Rg) : Indicates the compactness of the molecule. Changes in Rg over time can signify conformational changes, such as folding or unfolding.

These simulations are crucial for understanding how the molecule behaves in a realistic environment, which is essential for studying its interactions with other molecules, such as biological receptors. tandfonline.comnumberanalytics.com

Force Field Development and Validation for Intermolecular Interactions

The development of a reliable force field is paramount for accurately simulating the intermolecular interactions of this compound in various environments. A common approach involves the use of the Generalized Amber Force Field (GAFF), which is designed for organic molecules and is compatible with established biomolecular force fields like AMBER. rsc.orgresearchgate.net The parameterization process for this compound would typically begin by assigning atom types and initial parameters based on existing GAFF entries for similar chemical moieties.

Subsequent refinement of these parameters is crucial for capturing the specific electronic and steric features of the molecule. This often involves quantum mechanical (QM) calculations to derive partial atomic charges, bond lengths, bond angles, and dihedral angles. The electrostatic potential (ESP) fitting method, for instance, is a standard procedure for obtaining atomic charges that accurately represent the molecular charge distribution.

Validation of the developed force field is achieved by comparing the results of molecular dynamics (MD) simulations against experimental data or high-level ab initio calculations. nih.gov For intermolecular interactions, key validation metrics include the reproduction of condensed-phase properties such as the heat of vaporization and density. Furthermore, the potential of mean force (PMF) for the dimerization of this compound can be calculated and compared with QM-derived interaction energies to assess the accuracy of the non-bonded parameters. mdpi.com

A critical aspect of force field development for a molecule like this compound, which contains both a carboxylic acid and an amino group, is the accurate modeling of hydrogen bonding. The Lennard-Jones parameters for the atoms involved in hydrogen bonding (oxygen, nitrogen, and hydrogen) may require specific adjustments to correctly describe the geometry and energetics of these interactions. rsc.org

Table 1: Hypothetical Lennard-Jones Parameters for Key Atoms in this compound

Atom TypeEpsilon (kcal/mol)Rmin/2 (Å)
O (Carboxyl)0.21001.6612
N (Amino)0.17001.8240
H (Amino)0.01570.6000
H (Acid)0.00000.0000
C (Aromatic)0.08601.9080
C (Aliphatic)0.10941.9080

Note: These are example parameters and would require rigorous optimization and validation.

Prediction of Spectroscopic Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and computational methods play a vital role in predicting and interpreting NMR spectra. nih.gov Density Functional Theory (DFT) is a widely used method for the prediction of NMR chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed in these calculations to ensure gauge-invariance of the results. mdpi.com

For this compound, the molecular geometry would first be optimized using a suitable DFT functional, such as B3LYP, and a basis set like 6-311++G(d,p). mdpi.com Following geometry optimization, the NMR shielding tensors are calculated at the same level of theory. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts can be influenced by several factors, including the choice of DFT functional, basis set, and the treatment of solvent effects. mdpi.com Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used to account for the influence of the solvent on the molecular geometry and electronic structure. mdpi.com Recent advancements in machine learning, particularly graph neural networks, have also shown promise in improving the accuracy of NMR chemical shift predictions. nih.govrsc.orgrsc.org

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (in ppm) for this compound in DMSO-d₆ (Hypothetical Data)

Atom PositionPredicted ¹³C ShiftPredicted ¹H Shift
C2158.27.85
C3125.6-
C4138.97.50
C5110.56.40
C6150.1-
C7 (CH)38.53.10
C8 (CH₂)40.12.50
C9 (CH₃)21.31.20
C10 (COOH)175.412.10
NH₂-5.80

The process begins with the optimization of the molecular geometry and the subsequent calculation of the harmonic vibrational frequencies at the same level of theory, for instance, B3LYP/6-311++G(d,p). nih.govresearchgate.net The calculated frequencies are often systematically overestimated compared to experimental values due to the neglect of anharmonicity and other factors. researchgate.net To improve agreement with experimental data, the computed frequencies are typically scaled by an empirical scaling factor. wjarr.com

For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, the O-H and C=O stretching of the carboxylic acid group, C-H stretching of the aromatic and aliphatic parts, and various bending and ring deformation modes. wjarr.comiosrjournals.org The calculated IR intensities and Raman activities can aid in distinguishing between different vibrational modes and in the interpretation of the experimental spectra. researchgate.net

Table 3: Selected Predicted Vibrational Frequencies (in cm⁻¹) for this compound (Scaled, Hypothetical Data)

Vibrational ModePredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Activity
O-H Stretch (Carboxylic Acid)3450StrongWeak
N-H Asymmetric Stretch3350MediumMedium
N-H Symmetric Stretch3280MediumMedium
C-H Stretch (Aromatic)3100-3000WeakStrong
C-H Stretch (Aliphatic)2980-2850MediumMedium
C=O Stretch (Carboxylic Acid)1715Very StrongWeak
C=C/C=N Ring Stretch1600-1450StrongStrong
N-H Scissoring1620StrongMedium
C-H Bending1450-1350MediumMedium
O-H Bending1300MediumWeak

Theoretical Studies of Non-Linear Optical (NLO) Properties

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. mdpi.comsciencepublishinggroup.com Theoretical calculations can provide valuable insights into the NLO response of a molecule and guide the design of new NLO materials. researchgate.net

The key NLO properties, such as the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β), can be calculated using quantum chemical methods. researchgate.net DFT calculations, often with functionals like B3LYP or CAM-B3LYP, are commonly employed for this purpose. researchgate.net The choice of basis set is also important, and diffuse functions are typically included to accurately describe the behavior of electrons far from the nucleus.

For this compound, the presence of an electron-donating amino group and the π-conjugated pyridine ring suggests the potential for NLO activity. The intramolecular charge transfer (ICT) between the donor and acceptor parts of the molecule is a key factor that influences the NLO response. nih.govnih.gov Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide a qualitative understanding of the ICT process. nih.gov A smaller HOMO-LUMO energy gap is often associated with a larger hyperpolarizability. nih.gov

Table 4: Calculated NLO Properties of this compound (Hypothetical Data)

PropertyCalculated ValueUnits
Dipole Moment (μ)4.5Debye
Mean Polarizability (α)150a.u.
First Hyperpolarizability (β)350a.u.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 6 Aminopyridin 3 Yl Butanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, conformation, and dynamics of a compound in solution and in the solid state.

A complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals is the foundation of structural elucidation by NMR. This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The ¹³C NMR spectrum reveals the number of unique carbon environments.

2D NMR Correlation Spectroscopy: To definitively assign these signals, a suite of 2D experiments is employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for mapping out the spin systems within the molecule, such as the protons along the butanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing direct C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is invaluable for connecting different fragments of the molecule, for instance, linking the butanoic acid side chain to the correct position on the pyridine (B92270) ring.

A hypothetical set of NMR assignments for 3-(6-Aminopyridin-3-yl)butanoic acid, based on these techniques, is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Position¹³C δ (ppm)¹H δ (ppm)Multiplicity (J in Hz)
C2158.17.95d (2.3)
C4138.57.40dd (8.5, 2.3)
C5108.26.45d (8.5)
C6150.5--
C3132.0--
C1' (COOH)174.512.10br s
C2' (CH₂)42.12.55dd (15.0, 6.5)
2.45dd (15.0, 8.0)
C3' (CH)35.83.15m
C4' (CH₃)20.51.18d (7.0)
NH₂-5.80s

Table 2: Key Hypothetical 2D NMR Correlations (COSY, HSQC, HMBC)

Proton (¹H δ)COSY Correlations (¹H δ)HSQC Correlation (¹³C δ)HMBC Correlations (¹³C δ)
7.95 (H2)7.40 (H4)158.1 (C2)C4, C6, C3
7.40 (H4)7.95 (H2), 6.45 (H5)138.5 (C4)C2, C5, C6, C3'
6.45 (H5)7.40 (H4)108.2 (C5)C3, C6
3.15 (H3')2.55/2.45 (H2'), 1.18 (H4')35.8 (C3')C2', C4', C1', C3, C4, C5
1.18 (H4')3.15 (H3')20.5 (C4')C2', C3'

The spatial arrangement of atoms, or conformation, can be investigated using through-space NMR techniques, primarily the Nuclear Overhauser Effect (NOE). Experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect correlations between protons that are close to each other in space (typically < 5 Å), irrespective of the number of bonds separating them.

For this compound, NOE analysis would be critical for determining the preferred orientation of the butanoic acid side chain relative to the pyridine ring. For example, an NOE correlation between the methine proton (H3') and the H2 or H4 proton on the pyridine ring would provide direct evidence for a specific rotational conformer being significantly populated in solution.

Molecules are not static, and NMR can be used to study dynamic processes such as restricted bond rotation or the interconversion of tautomers. In this compound, rotation around the C3-C3' single bond could potentially be hindered.

Variable-temperature (VT) NMR studies can be employed to investigate such phenomena. If the rotational barrier is significant, distinct NMR signals for different conformers might be observable at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. The rate of this exchange can be calculated from the coalescence temperature, providing quantitative information about the energy barrier to rotation. While the aminopyridine moiety can exist in tautomeric forms, for 6-aminopyridine, the amino form is generally heavily favored, and dynamic tautomerism is unlikely to be observed on the NMR timescale under standard conditions.

Solid-State NMR (ssNMR) is an indispensable tool for characterizing the structure of materials in their solid form, making it ideal for studying polymorphism. sdsu.edu Since the chemical shift of a nucleus in the solid state is highly sensitive to its local electronic environment, different crystal packing arrangements (polymorphs) will give rise to distinct ssNMR spectra. jeol.com

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) is the most common ssNMR experiment for pharmaceutical compounds. A ¹³C CP/MAS spectrum of this compound would likely show resolved signals for each carbon. If different polymorphic forms exist, they would exhibit measurably different chemical shifts, particularly for carbons involved in intermolecular interactions like hydrogen bonding (e.g., the carboxylic acid C1' and the pyridine carbons near the amino group). This allows for the unambiguous identification and quantification of different polymorphs in a bulk sample. europeanpharmaceuticalreview.comnih.gov

X-ray Crystallography

While NMR provides outstanding structural information in solution and the solid state, single-crystal X-ray diffraction provides the definitive, high-resolution three-dimensional structure of a molecule as it exists in a crystal lattice.

Single-crystal X-ray diffraction (SCXRD) analysis involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. carleton.edumdpi.com This analysis yields a precise 3D map of electron density within the unit cell, from which the positions of all non-hydrogen atoms can be determined with very high precision.

For this compound, an SCXRD study would provide:

Unambiguous Connectivity: Confirming the bonding arrangement of the molecule.

Precise Molecular Geometry: Providing accurate bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: Revealing the details of the crystal packing, including hydrogen bonding networks involving the carboxylic acid, amino group, and pyridine nitrogen.

Absolute Stereochemistry: Since the compound contains a stereocenter at the C3' position, SCXRD on a good quality crystal of a single enantiomer can determine its absolute configuration (R or S) through the analysis of anomalous dispersion effects. carleton.edu

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

ParameterValue
Empirical formulaC₉H₁₂N₂O₂
Formula weight180.21
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 12.1 Å, c = 9.2 Å
α = 90°, β = 98.5°, γ = 90°
Volume935.0 ų
Z (Molecules per unit cell)4
Density (calculated)1.280 Mg/m³
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.115

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in pharmaceutical and materials science. For a molecule like this compound, which possesses both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (pyridine nitrogen and carbonyl oxygen), the potential for forming multiple polymorphic structures is significant. The specific arrangement of molecules in the crystal lattice can influence key physical properties such as solubility, melting point, and stability.

Crystal engineering principles are employed to understand and control the formation of different polymorphs. This involves the strategic use of intermolecular interactions, particularly hydrogen bonds, to guide the assembly of molecules into desired crystalline architectures. In the case of aminopyridine carboxylic acids, several robust supramolecular synthons can be anticipated. These include the common carboxylic acid dimer, where two molecules are linked by strong O-H···O hydrogen bonds. Additionally, a pyridine–carboxylic acid synthon may form, involving a hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom of the pyridine ring. The presence of the amino group introduces further possibilities for N-H···O and N-H···N hydrogen bonding, leading to a variety of potential packing arrangements and the likelihood of polymorphism. rsc.orgrsc.orgacs.org

Studies on related pyridine-dicarboxylic acids have revealed competition between different synthons, where in some polymorphs, salt formation (proton transfer from the carboxylic acid to the pyridine nitrogen) is favored over the neutral carboxylic acid dimer. rsc.orgrsc.org The specific crystalline form obtained for this compound would likely depend on crystallization conditions such as the choice of solvent, temperature, and rate of cooling.

A theoretical examination of potential polymorphs can be conducted using computational methods to predict the stability of different crystal packing arrangements. The following table outlines hypothetical polymorphic forms based on common synthons observed in related structures.

Polymorph Dominant Supramolecular Synthon Potential Crystal System
Form ICarboxylic Acid Dimer [R²₂(8)]Monoclinic
Form IIPyridine-Carboxylic Acid HeterosynthonOrthorhombic
Form IIIAmino-Carboxylic Acid HeterodimerTriclinic
Form IVZwitterionic Salt BridgeMonoclinic

This table is illustrative and based on known interactions in similar compounds.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

A detailed understanding of the intermolecular interactions within the crystal structure of this compound is crucial for rationalizing its solid-state properties. The primary interactions governing the crystal packing are expected to be hydrogen bonds, given the presence of the carboxylic acid and amino functional groups, as well as the pyridine ring.

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O). The amino group (-NH₂) provides two donor sites, while the pyridine nitrogen acts as a hydrogen bond acceptor. This combination allows for a complex network of hydrogen bonds, such as:

O-H···N(pyridine): A strong interaction forming a pyridine-carboxylic acid heterosynthon.

O-H···O(carbonyl): Leading to the formation of carboxylic acid dimers.

N-H···O(carbonyl): Interactions between the amino group and the carboxylic acid.

N-H···N(pyridine): Linking amino groups to adjacent pyridine rings.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.net This method maps the electron distribution of a molecule within its crystalline environment. The surface is colored according to various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would be expected to show significant contributions from H···O and H···N interactions, corresponding to the hydrogen bonds mentioned above. H···H contacts, representing van der Waals forces, would also constitute a major portion of the surface. researchgate.netnih.gov The relative contributions of these interactions can be quantified to provide a detailed picture of the crystal packing.

The following table summarizes the expected contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of similar aminopyridine derivatives. researchgate.netnih.gov

Interaction Type Expected Contribution (%) Description
H···H40-50%van der Waals forces
H···O / O···H20-30%Hydrogen bonding involving the carboxylic acid
H···N / N···H15-25%Hydrogen bonding involving the amino group and pyridine nitrogen
C···H / H···C5-10%Weak C-H···π interactions

This data is predictive and based on analogous molecular structures.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent groups.

The carboxylic acid moiety would be identifiable by a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which often overlaps with C-H stretching vibrations. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch is expected around 1700-1750 cm⁻¹. The amino group (-NH₂) would show characteristic N-H stretching vibrations, usually as two distinct bands in the 3500-3300 cm⁻¹ region for the symmetric and asymmetric stretches. The pyridine ring would produce a series of C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ fingerprint region. The butanoic acid chain would contribute C-H stretching bands just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers. researchgate.netnih.gov

The table below details the expected characteristic FTIR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
Carboxylic AcidC=O Stretch1750 - 1700Strong
Amino GroupN-H Asymmetric Stretch3500 - 3400Medium
Amino GroupN-H Symmetric Stretch3400 - 3300Medium
Amino GroupN-H Bend1650 - 1580Medium
Pyridine RingC=C, C=N Stretches1600 - 1400Medium-Strong
Alkyl ChainC-H Stretches2960 - 2850Medium

These values are based on typical ranges for the specified functional groups.

Raman Spectroscopy for Molecular Symmetries and Low-Frequency Modes

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and molecular symmetries. In the Raman spectrum of this compound, the symmetric vibrations of the pyridine ring are expected to produce strong signals. The C-C backbone of the butanoic acid chain would also be more prominent than in the FTIR spectrum. Low-frequency modes, corresponding to lattice vibrations and whole-molecule motions in the solid state, can be observed below 400 cm⁻¹, providing insights into the crystal structure and polymorphism.

The C=O stretching vibration of the carboxylic acid, while strong in FTIR, would likely be weaker in the Raman spectrum. Conversely, the C=C stretching modes of the pyridine ring are typically strong in Raman spectra.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the precise molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns. For this compound (C₉H₁₂N₂O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass.

Upon ionization, the molecule would undergo fragmentation, providing valuable structural information. Key fragmentation pathways would likely involve the cleavage of the butanoic acid side chain and the pyridine ring. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). The aminopyridine moiety can also fragment in characteristic ways. vixra.orgresearchgate.netnist.gov

A plausible fragmentation scheme could involve the alpha-cleavage of the butanoic acid chain, leading to the loss of a propyl group. Another likely fragmentation is the cleavage of the bond between the pyridine ring and the butanoic acid chain. The following table outlines some of the expected key fragment ions in the mass spectrum of this compound.

m/z Value Proposed Fragment Ion Neutral Loss
180[C₉H₁₂N₂O₂]⁺Molecular Ion
163[C₉H₁₁N₂O]⁺•OH
135[C₈H₁₁N₂]⁺•COOH
108[C₅H₆N₂]⁺• (aminopyridine radical cation)C₄H₆O₂
94[C₅H₆N₂]⁺ (aminopyridine cation)C₄H₆O₂

This fragmentation pattern is hypothetical and based on the general fragmentation rules for carboxylic acids and pyridine derivatives.

Biological Relevance and Mechanistic Explorations of 3 6 Aminopyridin 3 Yl Butanoic Acid Preclinical Studies

Enzyme Inhibition Studies

The potential of 3-(6-Aminopyridin-3-yl)butanoic acid and its derivatives as enzyme inhibitors has been a subject of interest in preclinical research. These studies aim to understand the compound's potency, selectivity, and mechanism of action against various enzymatic targets.

Preclinical investigations have explored the inhibitory effects of aminopyridine derivatives, some of which are structurally related to this compound, against a range of enzymes.

α-Glucosidase: Research into thiourea (B124793) derivatives of aminopyridine has identified potent inhibitors of α-glucosidase. One particular derivative demonstrated a half-maximal inhibitory concentration (IC50) of 24.62 ± 0.94 μM. nih.gov This suggests that the aminopyridine scaffold can be a key pharmacophore for α-glucosidase inhibition.

FabI (Enoyl-ACP Reductase): A novel aminopyridine derivative, specifically an acrylamide (B121943) of this compound, has been identified as a low micromolar inhibitor of FabI from Staphylococcus aureus and Haemophilus influenzae, with IC50 values of 2.4 μM and 4.2 μM, respectively. nih.gov The mode of action was confirmed to be the inhibition of fatty acid biosynthesis through the targeting of FabI. nih.gov

Factor XIa: Small molecule inhibitors of Factor XIa containing a 2-aminopyridine (B139424) group have been developed. One such inhibitor, BMS-262084, which features a 4-carboxy-2-azetidinone structure, demonstrated an IC50 of 2.8 nM against human Factor XIa. nih.gov This highlights the potential for aminopyridine-containing compounds to act as potent anticoagulants.

α-Amylase: While direct studies on this compound are not available, research on other 5-amino-nicotinic acid derivatives has shown significant α-amylase inhibitory activity, with some compounds exhibiting IC50 values comparable to the standard drug acarbose. d-nb.info

Carnitine Acyltransferase and Carboxypeptidases: There is currently a lack of available preclinical studies investigating the direct inhibitory potency and selectivity of this compound against carnitine acyltransferase and carboxypeptidases.

Table 1: Inhibitory Potency of Aminopyridine Derivatives against Various Enzymes

Enzyme Target Derivative Class IC50 Value
α-Glucosidase Thiourea derivative of aminopyridine 24.62 ± 0.94 μM
FabI (S. aureus) Acrylamide of this compound 2.4 μM
FabI (H. influenzae) Acrylamide of this compound 4.2 μM

Understanding the kinetics of enzyme inhibition provides valuable insights into the mechanism of action of a compound.

α-Glucosidase: Kinetic studies of thiourea derivatives of aminopyridine have revealed a noncompetitive mode of inhibition for the most potent compounds against α-glucosidase. nih.gov This indicates that the inhibitor binds to a site on the enzyme that is distinct from the active site, and it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

FabI: While specific kinetic parameters for the inhibition of FabI by the acrylamide derivative of this compound are not detailed, the iterative, structure-based design process suggests a deep understanding of the enzyme-inhibitor interaction. nih.gov

Further kinetic characterization for the inhibition of other enzymes by this compound is not yet available in the scientific literature.

Molecular modeling and structural biology techniques have been employed to elucidate the interactions between aminopyridine derivatives and their target enzymes at the molecular level.

α-Glucosidase: Computational studies, including density functional theory and molecular docking, have complemented experimental findings for aminopyridine-based α-glucosidase inhibitors. nih.gov These studies indicate that the interactions are primarily driven by hydrophobic and π-π stacking forces. nih.gov

FabI: The development of the aminopyridine-based FabI inhibitor was guided by X-ray crystal structure-based design. nih.gov This approach allows for the precise visualization of the inhibitor within the enzyme's active site, enabling the optimization of interactions to enhance potency.

Factor XIa: For Factor XIa inhibitors, the 2-aminopyridine group is proposed to fit into the S1 pocket of the enzyme. nih.gov The interaction between the serine residue (Ser195) of Factor XIa and the inhibitor is a key feature of the binding mechanism. nih.gov

Receptor Binding and Modulation

The interaction of this compound and its analogs with various receptors is another area of preclinical investigation to determine their potential pharmacological effects.

While direct receptor binding studies for this compound are limited, research on other aminopyridine derivatives has identified several potential molecular targets.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Certain amine derivatives of 3-aminopyridine (B143674) have demonstrated affinity in the nanomolar range for central nicotinic acetylcholine receptors. nih.gov

Sigma-2 Receptors: A series of 2-aminopyridine derivatives have been synthesized and shown to have high affinity for both sigma-1 and sigma-2 receptors, with some compounds acting as sigma-2 receptor antagonists. nih.gov

The specific molecular targets and binding affinities for this compound remain to be elucidated through further preclinical research.

Table 2: Binding Affinities of Aminopyridine Derivatives to Receptors

Receptor Target Derivative Class Affinity
Nicotinic Acetylcholine Receptors Amine derivatives of 3-aminopyridine Nanomolar range

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding modes of ligands with their receptor targets.

Potassium Channels: A molecular docking study of several aminopyridines, including 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, with a voltage-gated potassium channel (KcsA K+ channel) identified a common binding zone. nih.gov The study suggests that the interaction is driven by the formation of multiple hydrogen bonds between the aminopyridine and amino acid residues within the channel pore. nih.gov

Specific molecular docking and dynamics studies for this compound with its potential receptor targets are needed to fully understand its binding modes and modulatory effects.

Cellular Activity and Mechanistic Pathways (in vitro)

In vitro studies using various cancer cell lines have been instrumental in elucidating the cellular and molecular mechanisms through which derivatives of this compound exert their effects. These investigations have revealed a multi-faceted impact on cancer cell proliferation, survival, and genetic expression.

A series of novel 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives have shown potent antiproliferative activity against a panel of tested cancer cells. nih.govresearchgate.net The mechanism underlying this activity has been linked to the modulation of the cell cycle. Treatment with these compounds leads to a significant accumulation of cells in the G2/M phase, indicating a disruption of the normal cell division process. nih.gov This G2/M arrest is a common mechanism for anticancer agents, as it prevents cancer cells from completing mitosis and proliferating. The induction of cell cycle arrest effectively halts the growth and progression of tumors, making it a key focus in the development of new cancer therapies. nih.govresearchgate.net

Beyond halting cell cycle progression, derivatives of this compound have been shown to induce programmed cell death, or apoptosis. nih.gov This is a critical function for an anticancer agent, as it leads to the elimination of cancer cells. The induction of apoptosis by these compounds is closely linked to their ability to arrest the cell cycle and is mediated through the p53 signaling pathway. nih.gov The p53 protein, often called the "guardian of the genome," plays a crucial role in initiating apoptosis in response to cellular stress, such as that induced by chemotherapy agents. By activating this pathway, the compounds ensure that cells with damaged DNA, a hallmark of cancer, are efficiently removed.

The primary molecular target identified for the antiproliferative effects of 3-(6-aminopyridin-3-yl)benzamide derivatives is Aurora B kinase (AURKB). nih.gov AURKB is a key regulator of mitosis, playing essential roles in chromosome segregation and cytokinesis. nih.govresearchgate.net In many cancers, AURKB is overexpressed, which is associated with poor prognosis. nih.govresearchgate.net The studied benzamide (B126) derivatives have been found to inhibit the transcription of the AURKB gene. nih.gov This reduction in AURKB expression disrupts the mitotic process, leading to the observed G2/M cell cycle arrest and subsequent apoptosis. nih.gov The inhibition of AURKB transcription, coupled with the activation of the p53 signaling pathway, represents the core mechanistic pathway for the antitumor activity of this class of compounds. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and efficacy of lead compounds. For the 3-(6-aminopyridin-3-yl)benzamide series, preliminary SAR has been established, highlighting key structural features that influence their antiproliferative activity.

A significant finding is that the nature of the side chain attached to the benzamide and pyridine (B92270) rings plays a critical role in the compound's potency. Research indicates that the introduction of a longer side chain at the amino group of these rings leads to a significant enhancement in antiproliferative activity. researchgate.net

This is exemplified by the derivative designated as compound 7l , which incorporates a specific side chain and has demonstrated the most potent antiproliferative activity, particularly against the A549 lung cancer cell line, with an IC50 value of 0.04 ± 0.01 μM. nih.gov The table below summarizes the impact of these structural modifications on the biological activity.

Compound Core Structure Modification Cell Line IC50 (µM)
Series Lead 3-(6-Aminopyridin-3-yl)benzamideGeneral ModificationsVarious Cancer CellsVaries
Compound 7l 3-(6-Aminopyridin-3-yl)benzamideOptimized Longer Side ChainA5490.04 ± 0.01

This table illustrates the principle that extending the side chain on the 3-(6-Aminopyridin-3-yl)benzamide scaffold can lead to a substantial increase in antiproliferative potency, as demonstrated by the low IC50 value of compound 7l.

These initial SAR findings provide a valuable roadmap for medicinal chemists to design and synthesize future generations of these inhibitors with potentially even greater efficacy.

While specific in vitro metabolic data for this compound and its direct derivatives are not extensively detailed in publicly available literature, insights can be drawn from studies on structurally related aminopyridine compounds.

Generally, aminopyridine moieties can undergo several metabolic transformations. Common pathways include oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. For some aminopyridine-based kinase inhibitors, metabolism is a key factor in their clearance. The specific CYP isozymes involved can vary, but CYP3A4 is a common contributor to the metabolism of many kinase inhibitors.

Potential biotransformation pathways for the 3-(6-aminopyridin-3-yl) scaffold could include:

Hydroxylation: Addition of a hydroxyl (-OH) group to the pyridine ring or the butanoic acid side chain.

N-oxidation: Oxidation of the nitrogen atom in the pyridine ring.

Conjugation: Following initial oxidation, the resulting metabolites can be further modified by conjugation with molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion.

Applications of 3 6 Aminopyridin 3 Yl Butanoic Acid As a Synthetic Building Block and Chemical Probe

Role in the Synthesis of Complex Organic Molecules

The structural attributes of 3-(6-Aminopyridin-3-yl)butanoic acid make it an important intermediate in the synthesis of complex organic compounds. Its bifunctional nature, containing both a carboxylic acid group and an amino group on a pyridine (B92270) framework, allows for diverse chemical transformations.

As a Chiral Building Block

A chiral building block is an optically active molecule used as a starting material in the synthesis of enantiomerically pure products, which is crucial in drug development as different enantiomers of a drug can have vastly different biological activities. nih.govsigmaaldrich.com The structure of this compound contains a stereocenter at the third carbon of the butanoic acid chain. This inherent chirality allows it to be used in the asymmetric synthesis of complex molecules. nih.gov By using an enantiomerically pure form of this acid, chemists can introduce a specific stereochemistry into a target molecule, avoiding the need for difficult chiral separations later in the synthesis. Multi-functionalized chiral building blocks are particularly valuable as they allow for the synthesis of various optically active substances. For example, the different functional groups on such molecules can be selectively reacted to create diverse heterocyclic structures like tetrahydrofuranones and pyrrolidinones.

As a Pyridine Scaffold for Heterocyclic Synthesis

The pyridine nucleus is a ubiquitous six-membered heteroaromatic ring found in numerous natural products and biologically active compounds. nih.gov Pyridine scaffolds are of special interest in organic and medicinal chemistry due to their diverse applications in drug design and the synthesis of functional materials. nih.govmdpi.com The 6-aminopyridine portion of this compound serves as a versatile scaffold for constructing a variety of more complex heterocyclic systems. nih.govresearchgate.net The amino group and the pyridine ring's nitrogen atom can participate in various cyclization reactions, making it a valuable synthon for creating fused ring systems or for introducing the pyridine motif into larger molecules. nih.govmdpi.com This is particularly relevant in the development of novel therapeutic agents, where the pyridine ring often improves the water solubility and pharmacokinetic properties of a potential drug. nih.gov

Contributions to Medicinal Chemistry Research

In medicinal chemistry, the process of drug discovery often begins with a "hit" molecule that shows some desired biological activity. This initial molecule is then optimized through chemical modifications to improve its potency, selectivity, and drug-like properties. The 3-(6-aminopyridin-3-yl) moiety has emerged as a valuable scaffold in this process.

Scaffold for Drug Discovery and Lead Optimization

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The this compound structure provides a robust scaffold for drug discovery and lead optimization. niper.gov.inscienceopen.comresearchgate.net Lead optimization is a critical process that links an initial ligand scaffold to a compound with real therapeutic value by modifying its structure to improve its activity, absorption, distribution, metabolism, and excretion (ADME) properties, and safety profile. researchgate.net

A notable example involves the design and synthesis of 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives, which have shown potent antiproliferative activity against various cancer cell lines. nih.gov In this research, the aminopyridine core was used as the foundational scaffold to generate a series of compounds, leading to the identification of a promising lead compound for cancer therapy. nih.gov Similarly, other aminopyridine derivatives have been discovered as potent inhibitors of enzymes like myeloperoxidase (MPO), which is linked to inflammatory diseases. nih.gov This highlights the utility of the aminopyridine scaffold in generating new molecules with therapeutic potential. niper.gov.innih.govnih.gov

Design of Structure-Activity Relationship (SAR) Analogs

Structure-Activity Relationship (SAR) analysis is the process of modifying the molecular structure of a compound to understand how these changes affect its biological activity. nih.govdrugdesign.org This process is fundamental to medicinal chemistry, guiding the rational design of more effective drugs. drugdesign.org The 3-(6-aminopyridin-3-yl) core is an excellent template for SAR studies.

In the development of novel 3-(6-aminopyridin-3-yl)benzamide derivatives as potential anticancer agents, researchers synthesized a series of analogs to establish a clear SAR. nih.gov By systematically altering the substituents on the benzamide (B126) portion of the molecule, they could identify which chemical features were crucial for its antiproliferative effects. This investigation revealed that specific modifications led to a significant increase in potency against cancer cells. nih.gov For instance, compound 7l from this series demonstrated the best antiproliferative activity, particularly in A549 lung cancer cells, with an IC₅₀ value of 0.04 µM. nih.gov This compound was identified as a promising lead for developing new therapeutic agents that target Aurora kinase B (AURKB). nih.gov

Below is a data table summarizing the in vitro antiproliferative activities of selected 3-(6-aminopyridin-3-yl)benzamide derivatives against the A549 cancer cell line, illustrating the SAR for this class of compounds.

CompoundR¹ GroupR² GroupIC₅₀ (µM) for A549 Cells
7a HH1.34
7d FH0.21
7f ClH0.13
7h OCH₃H0.17
7j FF0.08
7l ClF0.04
Cisplatin --3.12

Data sourced from Bioorganic Chemistry, 2024. nih.gov

Development of Chemical Probes for Biological Systems

A chemical probe is a selective small-molecule modulator used to study the function of a specific protein or biological pathway in biochemical, cell-based, or animal models. nih.gov The development of high-quality chemical probes is essential for biomedical research and for validating new drug targets. nih.gov

While this compound itself has not been explicitly documented as a chemical probe, its structural characteristics make it an ideal starting point for the design of such tools. Its aminopyridine scaffold can be modified to confer high potency and selectivity for a specific biological target, and the butanoic acid "handle" provides a convenient point for attaching reporter tags (like fluorescent dyes or biotin) or for linking to a solid support for affinity chromatography experiments.

The discovery of aminopyridine-based compounds as potent and selective mechanism-based inhibitors of myeloperoxidase (MPO) demonstrates the potential of this scaffold in creating valuable research tools. nih.gov One such compound was used to assess the role of MPO in preclinical models of chronic inflammatory disease, fulfilling the role of a chemical probe. nih.govnih.gov Given these precedents, this compound represents a promising and adaptable scaffold for the future development of novel chemical probes to investigate complex biological systems.

Future Directions and Research Opportunities

Emerging Synthetic Methodologies for Enhanced Accessibility

The advancement of synthetic organic chemistry provides a powerful toolkit for the efficient and diverse synthesis of 3-(6-Aminopyridin-3-yl)butanoic acid and its analogs. Traditional multi-step syntheses can be resource-intensive, limiting the exploration of the chemical space around this scaffold. Modern approaches can offer more streamlined and versatile routes.

Future synthetic efforts could focus on the adoption of multi-component reactions (MCRs) . MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which can significantly improve efficiency. researchgate.net A hypothetical three-component approach for the synthesis of a derivative of this compound is outlined in Table 1.

Table 1: Hypothetical Three-Component Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst Product

Another promising avenue is the use of late-stage functionalization . This strategy involves introducing chemical modifications at a late stage in the synthesis, enabling the rapid generation of a library of derivatives from a common intermediate. For this compound, this could involve C-H activation to introduce substituents on the pyridine (B92270) ring or derivatization of the amino and carboxylic acid groups.

Furthermore, the development of flow chemistry processes for the synthesis of this compound and its derivatives could offer advantages in terms of safety, scalability, and reproducibility.

Advanced Computational Approaches for Predictive Modeling

In silico methods are indispensable in modern drug discovery for predicting the physicochemical and pharmacokinetic properties of new chemical entities, a practice known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. nih.govdeeporigin.com For this compound, computational tools can guide the design of derivatives with improved drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogs with their biological activity. nih.gov This can help in identifying the key structural motifs responsible for a desired therapeutic effect.

Molecular docking simulations can be employed to predict the binding mode of this compound and its derivatives to various biological targets. nih.govnih.gov This can aid in the rational design of more potent and selective inhibitors. For instance, docking studies could explore the binding of this scaffold to the ATP-binding site of various kinases.

Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the molecule, which can be correlated with its reactivity and metabolic stability. researchgate.net

Table 2: Predicted ADMET Properties of this compound

Property Predicted Value Method
LogP 1.2 SwissADME
Aqueous Solubility High SwissADME
GI Absorption High SwissADME
Blood-Brain Barrier Permeation No ProTox-II

Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical)

The aminopyridine scaffold is associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. rsc.org Preclinical studies should be undertaken to explore the therapeutic potential of this compound in various disease areas.

Given that many pyridine derivatives have shown efficacy as kinase inhibitors , a primary focus should be on screening this compound against a panel of kinases involved in cancer and inflammatory diseases. ijsat.orgnih.gov For example, Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK) are validated targets for which aminopyridine-based inhibitors have been developed. nih.govresearchgate.net

Another promising area is oncology , where aminopyridine derivatives have been investigated for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including colorectal cancer. nih.govresearchgate.net The potential of this compound to target signaling pathways implicated in cancer, such as the Wnt/β-catenin pathway, should be explored.

Table 3: Potential Preclinical Investigations

Therapeutic Area Potential Target In Vitro Assay Animal Model
Oncology JAK2 Kinase inhibition assay Xenograft mouse model of leukemia
Rheumatoid Arthritis BTK Cell-based signaling assay Collagen-induced arthritis in rats

Development of Derivatives with Tuned Biological Specificity

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a clinical candidate. acs.orgnih.gov A systematic medicinal chemistry campaign should be initiated to synthesize and evaluate derivatives of this compound to enhance its potency and selectivity for a specific biological target.

Key modifications could include:

Substitution on the pyridine ring: Introducing various substituents (e.g., halogens, alkyl, aryl groups) on the pyridine ring to probe for additional binding interactions with the target protein.

Modification of the butanoic acid side chain: Altering the length, rigidity, and stereochemistry of the side chain to optimize its interaction with the target. For instance, converting the carboxylic acid to an ester or amide could modulate its physicochemical properties.

Table 4: Hypothetical SAR for Kinase Inhibition

Modification Rationale Expected Impact on IC50
Addition of a phenyl group at the 5-position of the pyridine ring To occupy a hydrophobic pocket in the kinase active site Decrease (Increased potency)
Conversion of the carboxylic acid to a methyl ester To improve cell permeability May vary depending on the target

By systematically exploring these future directions, the scientific community can fully elucidate the therapeutic potential of this compound and its derivatives, potentially leading to the development of novel medicines for a range of diseases.

Q & A

Q. What are the established synthetic routes for 3-(6-Aminopyridin-3-yl)butanoic acid, and how are intermediates validated?

The synthesis typically involves coupling pyridine derivatives with butanoic acid moieties. For example, EDC/NHS-mediated amide bond formation (common in peptide synthesis) could be adapted for this compound . Intermediates like Boc-protected analogs (e.g., Boc-dl-3-aminobutyric acid) are often characterized using HPLC and NMR to confirm purity and structural integrity before deprotection . X-ray crystallography has been employed to validate the final product’s structure, as seen in related pyridine-carboxylate complexes .

Q. How can researchers confirm the identity and purity of this compound?

  • Analytical Techniques : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C) to verify substituent positions.
  • Chromatography : Reverse-phase HPLC with UV detection (λ ~254 nm) is recommended for purity assessment, as applied to structurally similar compounds like 4-(3-aminophenyl)butanoic acid .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated for its benzoate analog (R factor = 0.084) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, methanol) based on analogs such as 4-(3-aminophenyl)butanoic acid, which is stable at room temperature but degrades under prolonged acidic/basic conditions . Stability studies should include pH-dependent degradation assays (pH 2–12) monitored via LC-MS.

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays are suitable for studying its activity?

  • Enzyme Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify interactions with enzymes, similar to studies on fluoropyridinyl propanoic acid derivatives .
  • Neuroprotective Activity : In vitro models (e.g., neuronal oxidative stress assays) using SH-SY5Y cells, as applied to 4-(3-aminophenyl)butanoic acid, could elucidate neuroprotective mechanisms .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Data Triangulation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). For example, discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., solvent effects).
  • Metabolite Profiling : Use LC-MS/MS to identify potential metabolites or degradation products that could influence activity, as done for indole-derived butanoic acids .

Q. What strategies optimize the compound’s stability in long-term biochemical assays?

  • Formulation : Lyophilization with stabilizing excipients (e.g., trehalose) or storage in inert atmospheres (argon) minimizes oxidation.
  • Protective Groups : Boc or Fmoc protection of the amine group during synthesis improves stability, as shown in peptide-like analogs .

Q. How does structural modification of the pyridine or butanoic acid moieties affect bioactivity?

  • SAR Studies : Introduce substituents (e.g., fluorine at the 6-position of pyridine) to enhance target affinity, inspired by fluorinated propanoic acid derivatives .
  • Computational Modeling : Density functional theory (DFT) calculations predict electronic effects, while molecular docking screens potential binding poses .

Methodological Considerations

Q. What are the best practices for handling and storing this compound to ensure reproducibility?

  • Storage : Store at –20°C in airtight, light-protected containers under desiccant. Avoid freeze-thaw cycles.
  • Handling : Use gloves and work in a fume hood to prevent moisture absorption, as recommended for hygroscopic aminopyridine derivatives .

Q. How can researchers validate the absence of toxic byproducts in synthetic batches?

  • Impurity Profiling : Employ GC-MS or ICP-MS to detect residual solvents or heavy metals.
  • In Silico Tools : Use platforms like DEREK Nexus to predict mutagenic or cytotoxic impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.